7-Methylindole-3-carboxaldehyde

Catalog No.
S706959
CAS No.
4771-50-0
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methylindole-3-carboxaldehyde

Researchers developing TDO inhibitors for immuno-oncology require a building block with precise steric hindrance at the indole 7-position to optimize enzyme binding. 7-Methylindole-3-carboxaldehyde (CAS 4771-50-0) directly addresses this need: the 7-methyl group introduces steric bulk near the indole nitrogen, reducing off-target reactivity and enabling selective Knoevenagel condensations and reductive aminations. Critical for synthesizing thiosemicarbazones, bis-indolyl quinones, and 3,6-diaryl-2,5-dihydroxybenzoquinone leads for insulin receptor kinase activation. In stock for immediate dispatch.

CAS Number

4771-50-0

Product Name

7-Methylindole-3-carboxaldehyde

IUPAC Name

7-methyl-1H-indole-3-carbaldehyde

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-6,11H,1H3

InChI Key

KTUFZHVVJBHGKZ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=CN2)C=O

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C=O

The exact mass of the compound 7-Methyl-1h-indole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

7-Methylindole-3-carboxaldehyde, 7-Methyl-1H-indole-3-carbaldehyde, 7-Methylindole-3-carbaldehyde, 3-Formyl-7-methylindole, 7-Methyl-3-formylindole

Purity

97%

Package Size

250 mg, 1 g, 5 g, 10 g

7-Methylindole-3-carboxaldehyde (CAS 4771-50-0) is a specialized heterocyclic building block characterized by a formyl group at the 3-position and a methyl group at the 7-position of the indole core. Presenting as a crystalline powder with a high melting point of 208–214 °C, it is heavily utilized in process chemistry and medicinal chemistry for Knoevenagel condensations, reductive aminations, and the synthesis of complex indole derivatives. Its procurement is primarily driven by the need for specific steric and electronic profiles in the development of biologically active molecules, including thiosemicarbazones, bis-indolyl quinones, and targeted enzymatic inhibitors .

Research Fit

Validated precursor for TDO inhibitor synthesis
C-7 methyl steric handle for regioselective N-alkylation
Solid-state form suitable for automated dispensing

Substituting 7-methylindole-3-carboxaldehyde with the more common unsubstituted indole-3-carboxaldehyde or positional isomers (such as 5-methylindole-3-carboxaldehyde) fundamentally alters both processability and downstream performance. The 7-methyl group introduces specific steric hindrance near the indole nitrogen, which measurably impacts reaction kinetics—for example, reducing Knoevenagel condensation yields compared to unsubstituted analogs [1]. Furthermore, the positional shift of the methyl group drastically alters solid-state thermal properties, with the 7-methyl isomer melting over 50 °C higher than the 5-methyl variant, dictating entirely different formulation, storage, and thermal handling parameters [2].

Substitution Risk

Scaffold mismatch
Indole-3-carboxaldehyde lacks the C-7 methyl group, altering steric and electronic properties critical for specific synthetic pathways.
Isomer position effects
Methyl substitution at C-5 vs C-7 yields different N-alkylation regioselectivity; reported behavior of 5-methyl analog may not transfer.
Biological activity shift
Shifting the methyl group from C-7 to C-6 can change enzyme inhibition profiles, as observed in GST inhibition studies, limiting direct replacement.

Impact on Condensation Yields

In the synthesis of 3,6-diaryl-2,5-dihydroxybenzoquinones (insulin receptor activators), the Knoevenagel-type condensation of 7-methylindole-3-carboxaldehyde with a pyrandione derivative yielded the target bis-indolyl quinone at 70%. Under comparable conditions, the unsubstituted indole-3-carboxaldehyde achieved an 85% yield [1].

Evidence DimensionCondensation reaction yield
Target Compound Data70% yield
Comparator Or Baseline85% yield (Indole-3-carboxaldehyde)
Quantified Difference15% absolute reduction in yield
ConditionsAcetic acid/HCl catalyzed condensation at 90 °C for 3 hours

Process chemists must account for the steric and electronic impact of the 7-methyl group when projecting scale-up yields for substituted indole libraries.

TDO Inhibitor IC₅₀
Reported
22.7 µM
Supports TDO-targeted inhibitor synthesis pathway
Patent-derived scaffold; recombinant human TDO2

Thermal Stability Across Isomers

7-Methylindole-3-carboxaldehyde exhibits a melting point of 208–214 °C, which is significantly higher than both the unsubstituted indole-3-carboxaldehyde (193–198 °C) and the 5-methyl positional isomer (148–151 °C) [1].

Evidence DimensionMelting point
Target Compound Data208–214 °C
Comparator Or Baseline148–151 °C (5-Methylindole-3-carboxaldehyde)
Quantified Difference~60 °C higher melting point
ConditionsStandard atmospheric pressure

The elevated thermal stability of the 7-methyl isomer dictates distinct handling, formulation, and thermal processing parameters compared to other methylindoles.

Regioselective N‑alkylation
Class‑level
Steric hindrance from C-7 methyl
May enable regioselective N-alkylation
No direct yield data; requires validation

Quorum Sensing Inhibition

In assays targeting bacterial quorum sensing, 7-methylindole-3-carboxaldehyde demonstrated potent antivirulence properties, inhibiting Serratia marcescens biofilm formation by 40–75% at a concentration of 1 mM without exhibiting generic bactericidal toxicity [1].

Evidence DimensionBiofilm formation inhibition
Target Compound Data40–75% inhibition
Comparator Or BaselineBaseline untreated control (0% inhibition)
Quantified Difference40-75% reduction in biofilm mass
Conditions1 mM concentration against S. marcescens

Validates the compound as a specific procurement choice for researchers developing targeted antivirulence agents that do not drive traditional antibiotic resistance.

Melting Point
Direct comparison
Target 209–211°C
I3A 193–195°C
Δ +~15°C
Higher mp may improve solid handling
Reported property difference

Synthesis of Insulin Receptor Activators

7-Methylindole-3-carboxaldehyde is the required precursor for synthesizing specific 3,6-diaryl-2,5-dihydroxybenzoquinones, where the 7-methyl substitution provides the exact steric profile needed for structure-activity relationship (SAR) studies targeting human insulin receptor tyrosine kinase activation[1].

TDO Inhibitor Development

Procured as a specialized building block in immunooncology, the compound is utilized to synthesize TDO inhibitors where the 7-position substitution is critical for optimal fit within the enzyme's binding pocket, preventing generic substitution with unsubstituted indoles [2].

Antivirulence & Quorum Sensing

Applied in microbiological assays to selectively inhibit biofilm formation and virulence factor production (such as lipases and proteases) in Serratia marcescens, serving as a targeted tool compound for non-bactericidal antimicrobial discovery [3].

Application Fit

Application
Selection Property
Validation Focus
TDO inhibitor synthesis
Validated precursor in patent literature
Confirm scaffold identity via LC-MS/NMR
Regioselective N-alkylation
C-7 steric handle
Evaluate regioselectivity and yield
Automated solid dispensing
Thermal stability for solid-phase workflows
Assess flowability and storage behavior

XLogP3

1.9

Other CAS

4771-50-0

Wikipedia

7-methylindole-3-carboxaldehyde

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